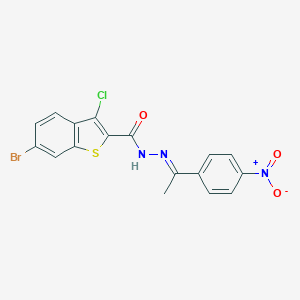![molecular formula C21H15F2N5O2 B454331 [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B454331.png)
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone is a complex organic compound with a unique structure that combines a pyridine ring, a pyrazolopyrimidine moiety, and an oxime functional group
Métodos De Preparación
The synthesis of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves multiple steps, including the formation of the pyridine ring, the pyrazolopyrimidine core, and the oxime group. The synthetic route typically starts with the preparation of 1-(4-pyridinyl)ethanone, followed by the introduction of the pyrazolopyrimidine moiety through a series of condensation and cyclization reactions. The final step involves the formation of the oxime group by reacting the ketone with hydroxylamine under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazolopyrimidine rings.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone can be compared with other similar compounds, such as:
1-(3-pyridinyl)ethanone: A similar compound with a different position of the pyridine ring, leading to different chemical and biological properties.
1-(4-pyridinyl)ethanone: A simpler compound without the pyrazolopyrimidine and oxime groups, used as a precursor in the synthesis of more complex molecules.
Pyrazolopyrimidine derivatives: A class of compounds with similar core structures but different substituents, leading to a wide range of applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H15F2N5O2 |
|---|---|
Peso molecular |
407.4g/mol |
Nombre IUPAC |
[(E)-1-pyridin-4-ylethylideneamino] 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H15F2N5O2/c1-13(14-7-9-24-10-8-14)27-30-21(29)16-12-25-28-18(19(22)23)11-17(26-20(16)28)15-5-3-2-4-6-15/h2-12,19H,1H3/b27-13+ |
Clave InChI |
AQXBLQSSDLXXAX-UVHMKAGCSA-N |
SMILES |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=NC=C4 |
SMILES isomérico |
C/C(=N\OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)/C4=CC=NC=C4 |
SMILES canónico |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-chloro-N'-[1-(4-chlorophenyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454248.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454249.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B454250.png)
![7-(difluoromethyl)-N-(2-methoxy-4-nitrophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454251.png)
![4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454255.png)
![N'-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B454256.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-nitro-5-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454259.png)
![2-{(Z)-1-[3-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454262.png)

![7-(difluoromethyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454264.png)
![N'-[1-(1-adamantyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B454265.png)
![METHYL 2-{(Z)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454267.png)
![2-(1-adamantyl)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454270.png)
![3-(dimethylamino)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454271.png)
